(Z)-2-hexenal
Overview
Description
cis-Hexenal, also known as (Z)-2-hexenal or (Z)-hex-2-en-1-al, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. cis-Hexenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis-hexenal is primarily located in the cytoplasm. cis-Hexenal exists in all eukaryotes, ranging from yeast to humans.
(2Z)-hexenal is a 2-hexenal in which the olefinic double bond has Z configuration. It has a role as a plant metabolite.
Scientific Research Applications
Role in Plant Signaling : (Z)-2-hexenal is part of the green leaf volatiles (GLVs) group and plays a significant role in plant-to-plant and plant-to-insect communication. Two hexenal isomerases from cucumber were identified, indicating their role in converting Z-3-hexenal to E-2-hexenal, influencing the GLV profile in damaged plants (Spyropoulou et al., 2017).
Origins and Biogeneration : Research on (Z)-3-hexenol, closely related to this compound, has explored its origins and distinction between synthetic, extractive, and biogenerated materials from linolenic acid (Fronza et al., 1996).
Formation in Aerosols : Studies have shown that 3-Z-hexenal can form biogenic secondary organic aerosols in the atmosphere, leading to the formation of polar organosulfates, which are significant in environmental contexts (Shalamzari et al., 2014).
Potential Carcinogenicity : The carcinogenic potential of trans-2-hexenal, a structural variant of this compound, has been studied, with evidence suggesting a potential role in human carcinogenicity due to its genotoxicity (Nádasi et al., 2005).
DNA Adduct Formation : There's research on the formation of DNA adducts by 2-hexenal, indicating its genotoxic potential and relevance in carcinogenicity risk assessment (Schuler & Eder, 1999).
Detoxification Mechanisms : An in silico model for 2-hexenal detoxification and DNA adduct formation in rats has provided insights into the mechanisms of detoxification, suggesting that at dietary exposure levels, the formation of DNA adducts is negligible (Kiwamoto et al., 2012).
Antimicrobial and Preservative Applications : Studies have explored the application of hexanal and E-2-hexenal in enhancing the safety of fresh-sliced apples by inhibiting pathogen growth, demonstrating potential as natural food preservatives (Lanciotti et al., 2003).
Photolysis in Atmosphere : Research on the atmospheric photolysis of E-2-hexenal and related compounds highlights its significance in atmospheric chemistry and potential environmental impact (O'Connor et al., 2006).
Quantitative Analysis Techniques : Development of LC/MS/MS methods for quantitating trans-2-hexenal-derived DNA adducts in DNA samples has advanced analytical capabilities in studying the compound's genotoxic effects (Stout et al., 2006).
Botrytis cinerea Resistance in Tomatoes : A study found that postharvest treatment with trans-2-hexenal can induce resistance against Botrytis cinerea in tomatoes, suggesting its role in plant defense and postharvest disease control (Guo et al., 2014).
Properties
IUPAC Name |
(Z)-hex-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDOYVRWFFCFHM-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274168 | |
Record name | (2Z)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16635-54-4 | |
Record name | (Z)-2-Hexenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16635-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexenal, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016635544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-2-Hexenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hex-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXENAL, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX1W9X5P0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-2-Hexenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040264 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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